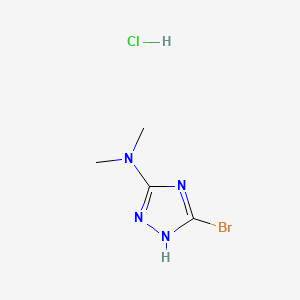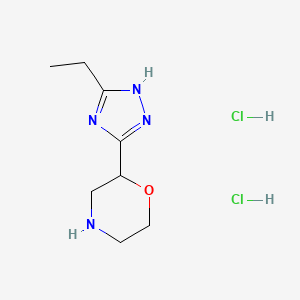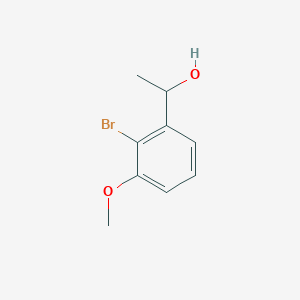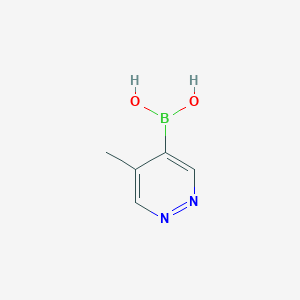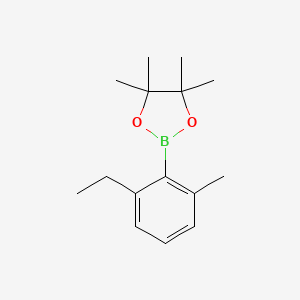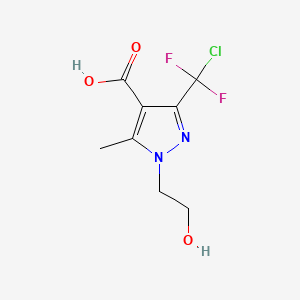
3-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound with a unique structure that includes a pyrazole ring substituted with chlorodifluoromethyl, hydroxyethyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, introduction of the chlorodifluoromethyl group, and subsequent functionalization to introduce the hydroxyethyl and carboxylic acid groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorodifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a carboxylic acid, while reduction of the carboxylic acid group can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
3-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The chlorodifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The hydroxyethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxamide
- 3-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate
Uniqueness
The unique combination of functional groups in 3-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid provides distinct chemical and biological properties. The presence of the chlorodifluoromethyl group enhances its stability and lipophilicity, while the hydroxyethyl and carboxylic acid groups offer opportunities for further functionalization and interaction with biological targets.
Eigenschaften
Molekularformel |
C8H9ClF2N2O3 |
|---|---|
Molekulargewicht |
254.62 g/mol |
IUPAC-Name |
3-[chloro(difluoro)methyl]-1-(2-hydroxyethyl)-5-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H9ClF2N2O3/c1-4-5(7(15)16)6(8(9,10)11)12-13(4)2-3-14/h14H,2-3H2,1H3,(H,15,16) |
InChI-Schlüssel |
PDHSRUNONBUYSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CCO)C(F)(F)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


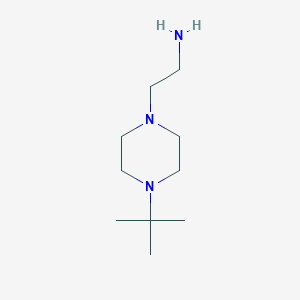
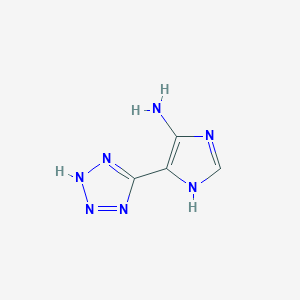
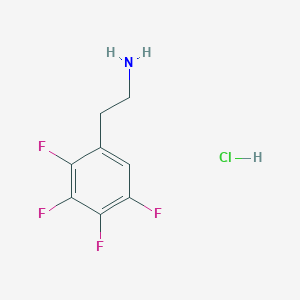
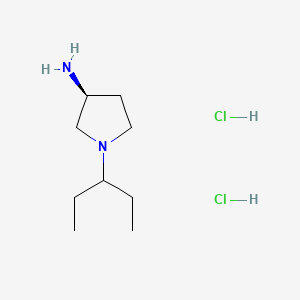
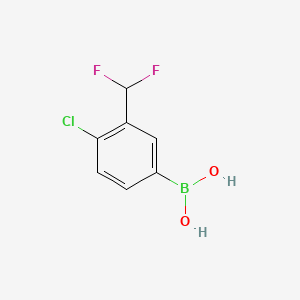
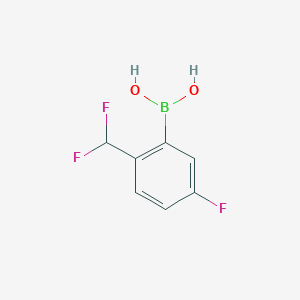
![endo-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13458137.png)
